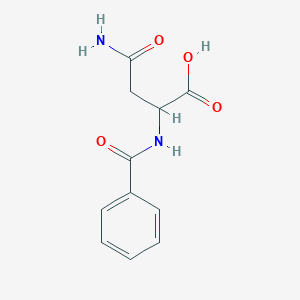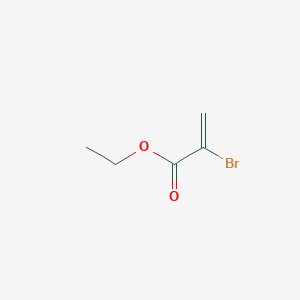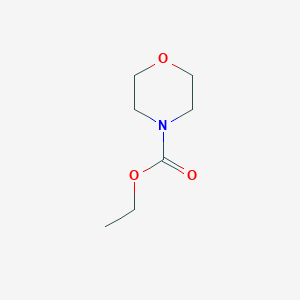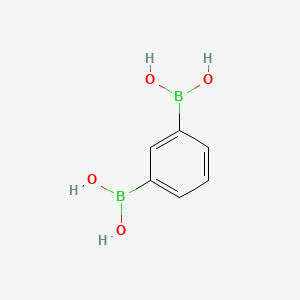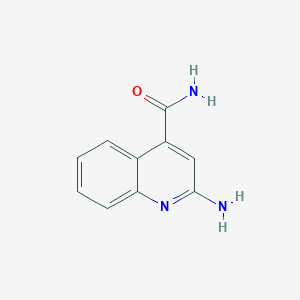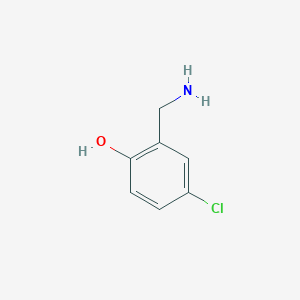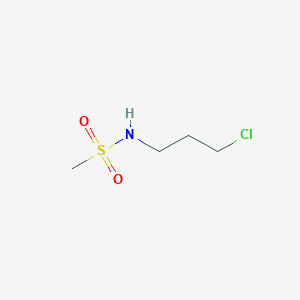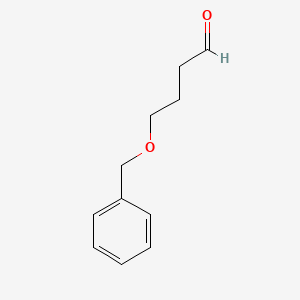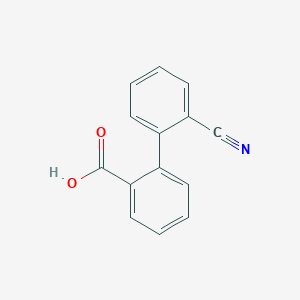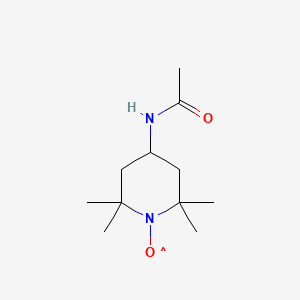
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl
Übersicht
Beschreibung
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl is a stable nitroxyl radical known for its applications in organic synthesis and as a catalyst in various chemical reactions. This compound is characterized by its high stability and ability to undergo one-electron oxidation and reduction reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl typically involves the oxidation of 4-amino-2,2,6,6-tetramethylpiperidine. The process can be carried out using various oxidizing agents such as sodium hypochlorite or hydrogen peroxide in the presence of acetic acid .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pH to prevent side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl undergoes several types of chemical reactions, including:
Oxidation: It can oxidize alcohols to carbonyl compounds in the presence of acids like p-toluenesulfonic acid.
Reduction: The compound can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as p-toluenesulfonic acid and tert-butyl hypochlorite are commonly used.
Reduction: Reducing agents like thiophosgene are employed.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Wirkmechanismus
The mechanism of action of 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl involves its ability to undergo one-electron oxidation and reduction reactions. This property allows it to act as an electron acceptor or donor in various chemical processes. The compound’s nitroxyl radical can interact with molecular targets such as alcohols, leading to their oxidation to carbonyl compounds . Additionally, it can quench fluorescence in certain systems through photo-induced electron transfer (PET) mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl
- 4-Amino-2,2,6,6-tetramethylpiperidine 1-oxyl
- 4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl
Comparison: 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl is unique due to its acetamido group, which enhances its stability and reactivity compared to other similar nitroxyl radicals. This makes it particularly useful in applications requiring high stability and specific reactivity .
Eigenschaften
InChI |
InChI=1S/C11H21N2O2/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9/h9H,6-7H2,1-5H3,(H,12,14) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLSWOMIHTQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932959 | |
| Record name | 4-Acetamido-TEMPO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14691-89-5 | |
| Record name | 4-Acetamido-TEMPO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tempace | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamido-TEMPO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETAMIDO-TEMPO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ABJ73L6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tempace exhibits antioxidant activity by scavenging superoxide radicals and inhibiting iron- and ascorbate-driven Fenton reactions []. This antioxidant capacity contributes to its radioprotective properties []. Additionally, Tempace demonstrates antitumor activity through the induction of apoptosis in cancer cells, specifically in Yoshida Sarcoma models [, ]. This effect might be linked to its ability to modulate the cellular redox status [].
A: Tempace, also known as 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl, has the molecular formula C11H21N2O2 and a molecular weight of 213.29 g/mol []. While spectroscopic data is not directly provided in the abstracts, studies have utilized techniques like Electron Spin Resonance (ESR) to analyze its interaction with biological systems []. Nuclear Magnetic Resonance (NMR) studies have been conducted on related compounds, providing insights into the structural characteristics of this class of molecules [].
A: While specific data on material compatibility is limited in the provided abstracts, Tempace has been investigated in various biological models, including cell lines and in vivo studies [, , ]. This suggests compatibility with biological systems under specific experimental conditions. Its stability under different conditions, especially in formulations, requires further investigation [].
A: While Tempace itself might not be a traditional catalyst, its oxidized form, 4-acetamido-TEMPO (ACT), has gained attention as an electrocatalyst. ACT facilitates the oxidation of alcohols to carbonyl compounds and carboxylic acid derivatives []. This property has sparked interest in its potential for applications in organic synthesis and materials science.
A: Structural modifications on the piperidine ring of nitroxide derivatives significantly influence their antioxidant and apoptosis-inducing properties [, , ]. For instance, the presence and nature of substituents at position 4 on the piperidine ring impact both the toxicity and anticancer activity [].
A: Tempace exhibits in vitro and in vivo anticancer activity. It induces apoptosis in Yoshida Sarcoma models [, ]. Studies also highlight its ability to inhibit tumor growth in vivo [, ]. Further investigations using diverse cell lines and animal models are necessary to fully understand its efficacy and mechanisms of action.
A: While Tempace displays promising biological activity, its toxicity profile requires further investigation. Research indicates that structural modifications, particularly at position 4 of the piperidine ring, can significantly influence the compound's toxicity []. Comprehensive toxicological studies are crucial to determine its safety profile and guide potential therapeutic applications.
A: The search for alternatives and substitutes for Tempace is driven by the need for improved efficacy and safety profiles. Researchers are exploring other nitroxide derivatives [, ] and structurally related compounds with enhanced pharmacological properties. These investigations aim to identify compounds with superior therapeutic potential while minimizing potential drawbacks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


